Home > Products > Screening Compounds P4833 > Glutarimide, N-methyl-2-phthalimido-
Glutarimide, N-methyl-2-phthalimido- - 42472-93-5

Glutarimide, N-methyl-2-phthalimido-

Catalog Number: EVT-13226906
CAS Number: 42472-93-5
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glutarimide, N-methyl-2-phthalimido- (chemical formula: C13H10N2O4, CAS No: 42472-93-5) is a compound of significant interest in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phthalimide moiety linked to a glutarimide derivative. It has garnered attention for its potential therapeutic applications, particularly in the inhibition of tumor necrosis factor-alpha (TNF-α), making it relevant in the context of cancer treatment and other inflammatory conditions .

Source and Classification

Glutarimide derivatives are classified as cyclic imides, which are compounds derived from the condensation of carboxylic acids and amines. The specific compound N-methyl-2-phthalimido- is derived from phthalic anhydride and glutamic acid derivatives through various synthetic routes. These compounds can be synthesized both at laboratory and industrial scales, often utilizing optimized reaction conditions to enhance yield and purity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Glutarimide, N-methyl-2-phthalimido- typically involves several key steps:

  1. Condensation Reaction: The reaction begins with phthalic anhydride reacting with L-glutamic acid or its derivatives in the presence of a suitable solvent and catalyst. This step is crucial for forming the phthalimide ring.
  2. Cyclization: Following the initial condensation, cyclization occurs to form the glutarimide structure. This may involve heating under reflux conditions or using microwave-assisted synthesis to improve reaction times and yields.
  3. Purification: The crude product is often purified using techniques such as thin-layer chromatography or column chromatography to isolate the desired compound from by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of Glutarimide, N-methyl-2-phthalimido- features a bicyclic framework consisting of a phthalimido group attached to a glutarimide ring. The compound's molecular weight is approximately 258.2295 g/mol.

Key structural features include:

  • Phthalimido Group: A five-membered ring containing nitrogen that contributes to the compound's biological activity.
  • Glutarimide Ring: A six-membered cyclic imide that plays a significant role in the compound's reactivity and stability.
Chemical Reactions Analysis

Types of Reactions

Glutarimide, N-methyl-2-phthalimido- can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.
  2. Reduction: Reduction reactions may modify functional groups present in the compound, impacting its pharmacological properties.
  3. Substitution: Substitution reactions allow for the introduction of new functional groups into the molecule, enhancing its versatility as a therapeutic agent .

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride is often employed for reduction reactions.
  • Catalysts: Various catalysts may facilitate substitution reactions depending on the desired outcome.
Mechanism of Action

The mechanism of action for Glutarimide, N-methyl-2-phthalimido- primarily involves its ability to inhibit TNF-α synthesis. This inhibition is crucial for reducing inflammation and has implications in cancer therapy:

  1. Binding to Receptors: The compound interacts with specific cellular receptors involved in TNF signaling pathways.
  2. Downregulation of Cytokines: By inhibiting TNF-α production, it downregulates other pro-inflammatory cytokines, contributing to its therapeutic effects against inflammatory diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: The melting point has been reported around 105°C for related compounds, indicating thermal stability .

Chemical Properties

  • Solubility: Solubility varies based on solvent polarity; it is generally more soluble in organic solvents compared to water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant physicochemical data includes partition coefficients that indicate lipophilicity, which affects bioavailability and distribution within biological systems .

Applications

Glutarimide, N-methyl-2-phthalimido- has several scientific applications:

  1. Pharmacology: Its primary application lies in drug development aimed at treating inflammatory diseases and certain cancers through TNF-α inhibition.
  2. Research Tool: It serves as a valuable tool in studying cellular signaling pathways related to inflammation and immune response.
  3. Potential Therapeutics: Ongoing research explores its use in creating new ligands for targeted therapies, particularly involving E3 ligase substrates like Cereblon, which are crucial for protein degradation pathways .
Structural and Molecular Basis of Cereblon Ligand Interaction

Role of Glutarimide Core in Cereblon E3 Ubiquitin Ligase Binding

The glutarimide moiety (C₅H₆NO₂) serves as the fundamental recognition element for engagement with cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. X-ray crystallographic studies reveal that the planar, cyclic imide group of glutarimide forms a conserved hydrogen-bonding network with CRBN's thalidomide-binding domain (TBD). Specifically, the carbonyl oxygen at C2 and the amide nitrogen (N1) of glutarimide establish hydrogen bonds with His380 and Trp382 residues in human CRBN, respectively [3] [9]. This interaction anchors the ligand within a hydrophobic pocket formed by Trp388, Trp402, and Phe404, facilitating van der Waals contacts with the aliphatic C3–C5 positions of the glutarimide ring [3].

The stereochemical orientation of the glutarimide core is critical for enantioselective binding. (S)-configured glutarimide derivatives exhibit 10–20-fold higher binding affinity (Kd ≈ 150–250 nM) compared to their (R)-counterparts due to optimal steric complementarity with CRBN's chiral binding pocket [3]. Molecular dynamics simulations demonstrate that the glutarimide ring maintains rigid conformational stability during binding, with root-mean-square deviation (RMSD) fluctuations <0.5 Å over 100-ns trajectories, underscoring its role as a structural scaffold [9].

Table 1: Key Interactions Between Glutarimide Core and Human Cereblon

Glutarimide AtomCRBN ResidueInteraction TypeDistance (Å)
C2 Carbonyl OHis380 NεH-bond2.9
N1Trp382 NεH-bond3.1
C3/C4/C5Trp388/402van der Waals3.4–4.0
C6 Carbonyl OWater-mediatedH-bond3.2 (via H₂O)

Species-specific variations in CRBN sequence significantly impact glutarimide binding. Murine CRBN contains an Ile391 substitution (equivalent to human Val388), reducing hydrophobic pocket volume and destabilizing ligand interactions. This single mutation decreases binding affinity by ~40% and explains the resistance of mouse cells to classical immunomodulatory drugs [9] [3].

Phthalimido Modifications and Their Impact on Pharmacokinetic Profiles

The N-phthalimido moiety attached to the glutarimide C2 position governs ligand solubility, membrane permeability, and target specificity. Unmodified phthalimido groups (e.g., in thalidomide analogs) create extensive π-stacking with Pro354 and solvent-exposed hydrophobic surfaces, contributing to low aqueous solubility (logP ≈ 0.5–1.2) [5] [3]. Strategic modifications at the phthalimide’s C4/C5 positions directly modulate pharmacokinetic properties:

  • Electron-withdrawing substituents (e.g., -F, -Cl): Increase metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorination at C4 decreases clearance rates by 60% in hepatocyte assays [5].
  • Polar groups (e.g., -NH₂, -OH): Enhance aqueous solubility but reduce blood-brain barrier penetration. 4-Aminophthalimide derivatives exhibit 3-fold higher Cmax in plasma yet 50% lower brain-to-plasma ratios compared to unmodified analogs [3].
  • Extended conjugation (e.g., dBET1): Incorporation of JQ1 (a BET inhibitor) via polyethylene glycol linkers creates proteolysis-targeting chimeras (PROTACs). These bifunctional molecules maintain CRBN binding while improving cellular permeability (Papp > 15 × 10⁻⁶ cm/s in Caco-2 assays) due to balanced lipophilicity (logD7.4 ≈ 2.5) [9].

Table 2: Pharmacokinetic Properties of Phthalimido-Modified Glutarimides

CompoundSubstituentlogPAqueous Solubility (µg/mL)Plasma Half-life (h)
ThalidomideNone0.67505.5
Lenalidomide4-NH₂-0.212903.0
Pomalidomide4-NHCH₂CF₃0.89958.0
dBET1 (PROTAC)JQ1-PEG linker2.48129.2

The linker length and flexibility in PROTAC designs profoundly influence ternary complex formation. Optimal 10–12-atom polyethylene glycol (PEG) spacers enable simultaneous engagement of CRBN and target proteins (e.g., BRD4), achieving cooperative binding energies (ΔG < –9 kcal/mol) and nanomolar degradation potency (DC50 < 50 nM) [9].

Computational Modeling of Ligand-Protein Interface Dynamics

Advanced computational methods elucidate allosteric changes induced by glutarimide-based ligands at the CRBN interface. Homology modeling integrated with ligand docking (IPHoLD algorithm) simulates induced-fit binding mechanisms by concurrently sampling protein loop conformations and ligand poses [6] [7]. Key approaches include:

  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): Quantifies binding free energies (ΔGbind) for glutarimide derivatives. Simulations predict ΔGbind = –10.3 kcal/mol for thalidomide-CRBN, aligning with experimental Kd ≈ 250 nM [6] [2]. Val388→Ile391 mutations in murine CRBN increase ΔGbind by +1.8 kcal/mol, rationalizing reduced affinity [9].
  • Steered Molecular Dynamics (SMD): Reveals force-dependent unbinding pathways. Glutarimide detachment requires >150 pN of force, primarily to disrupt H-bonds with His380/Trp382, while phthalimide exit occurs more readily (<50 pN) due to solvent exposure [6].
  • Deep Learning Docking (PoseBench): Benchmarks ligand pose accuracy using predicted apo-protein structures. For CRBN, AlphaFold2-predicted models achieve ligand RMSD < 1.0 Å when refined with induced-fit protocols, outperforming rigid-docking methods (RMSD > 3.0 Å) [7].

Table 3: Computational Methods for Simulating Glutarimide-CRBN Interactions

MethodApplicationAccuracy MetricLimitations
IPHoLDHolo-structure predictionLigand RMSD < 1.5 ÅHigh computational cost
MM/PBSABinding free energy calculationΔΔG error < 1.2 kcal/molNeglects entropic contributions
PoseBench (DL)Pocket-blind dockingTop-1 pose recall: 78%Requires multi-ligand training
SMDUnbinding kineticsForce profile correlation >90%Timescale limitations

Modeling also predicts the impact of glutarimide modifications on ternary complex formation. For PROTACs like dBET1, simulations show that glutarimide maintains stable CRBN contacts (RMSD = 0.97 Å) while the phthalimide-linked warhead samples conformational space to recruit BRD4, enabling ubiquitin transfer [9] [6].

Properties

CAS Number

42472-93-5

Product Name

Glutarimide, N-methyl-2-phthalimido-

IUPAC Name

2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c1-15-11(17)7-6-10(14(15)20)16-12(18)8-4-2-3-5-9(8)13(16)19/h2-5,10H,6-7H2,1H3

InChI Key

IYYPLFUVXTVBLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.